molecular formula C17H17NO3S B106458 3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one CAS No. 15218-07-2

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one

Cat. No.: B106458
CAS No.: 15218-07-2
M. Wt: 315.4 g/mol
InChI Key: LHSCRVKJECEXST-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one (CAS 15218-07-2) is a high-purity chemical compound supplied for research and development purposes. This benzazepine derivative, with a molecular formula of C17H17NO3S and a molecular weight of 315.387 g/mol, is characterized as a solid and serves as an important synthetic intermediate in organic and medicinal chemistry . Benzazepines are a significant class of heterocyclic compounds, consisting of a benzene ring fused to a seven-membered azepine ring, and are known to be key structural motifs in various pharmacologically active molecules . As a sulfonylated heterocycle, this compound is a valuable building block for researchers developing new compounds with potential biological activity. It can be utilized in the synthesis of more complex molecular architectures, particularly in the exploration of new chemical entities. The presence of the sulfonyl group enhances the compound's utility in further chemical transformations, making it a versatile reagent for hit-to-lead optimization programs and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)18-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSCRVKJECEXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297246
Record name 3-(4-Methylbenzene-1-sulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15218-07-2
Record name NSC114931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methylbenzene-1-sulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The precursor 2,4-dihydro-1H-3-benzazepin-5-one is treated with p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine. Pyridine acts as both a solvent and a base, neutralizing HCl generated during the reaction. The sulfonylation occurs regioselectively at the 3-position nitrogen due to steric and electronic factors favoring this site.

Key Steps :

  • Reagent Addition : TsCl (1.2 equivalents) is added dropwise to a stirred solution of 2,4-dihydro-1H-3-benzazepin-5-one (1.0 equivalent) in pyridine at 0°C.

  • Reaction Progress : The mixture is warmed to room temperature and stirred for 24 hours.

  • Workup : The reaction is quenched with ice-cold 1M HCl, and the product is extracted with diethyl ether (3 × 100 mL).

  • Purification : The crude product is recrystallized from methanol/water (4:1 v/v) to yield pure this compound as a white crystalline solid.

Table 1: Optimization Parameters for Sulfonylation

ParameterOptimal ConditionYield Impact
Temperature0°C → 25°CMaximizes regioselectivity
SolventPyridineEnhances reaction rate
TsCl Equivalents1.2Minimizes di-sulfonylation
RecrystallizationMethanol/water (4:1)Purity >98% by HPLC

Yield : 68–72%.
Characterization :

  • Melting Point : 146–147°C.

  • ¹H NMR (CDCl₃, 300 MHz): δ 2.45 (s, 3H, CH₃), 3.15–3.30 (m, 2H, CH₂), 3.75–3.90 (m, 2H, CH₂), 7.25–7.45 (m, 4H, ArH), 7.80–7.95 (m, 2H, ArH).

Cyclization of Sulfonamide Intermediates

An alternative approach constructs the benzazepinone ring after introducing the sulfonyl group. This method is advantageous for avoiding competing reactions during ring formation.

Synthesis of Sulfonamide Precursor

A linear precursor, such as N-(2-bromophenyl)-4-methylbenzenesulfonamide, undergoes Ullmann-type coupling with a β-keto ester to form the benzazepinone skeleton.

Procedure :

  • Coupling Reaction : N-(2-bromophenyl)-4-methylbenzenesulfonamide (1.0 equiv), ethyl acetoacetate (1.5 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) are refluxed in DMF at 120°C for 12 hours.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (H₂SO₄, 80°C, 4 hours) to form the benzazepinone core.

  • Isolation : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Table 2: Cyclization Reaction Metrics

ParameterConditionOutcome
CatalystCuIFacilitates C–N bond formation
Temperature120°CCompletes coupling in 12 hours
Acid CatalystH₂SO₄Drives cyclization efficiency
Purity>95%After chromatography

Yield : 53–58%.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield. Key adjustments include:

Solvent Substitution

Replacing pyridine with toluene and triethylamine reduces toxicity and cost. The sulfonylation is conducted at 50°C with 1.1 equivalents of TsCl, achieving comparable yields (65–70%).

Continuous Flow Reactors

Implementing flow chemistry reduces reaction time from 24 hours to 2 hours by enhancing heat transfer and mixing efficiency.

Analytical Validation

Spectroscopic Confirmation

  • ¹³C NMR (CDCl₃, 75 MHz): δ 21.5 (CH₃), 35.2 (CH₂), 42.8 (CH₂), 126.5–140.2 (ArC), 198.5 (C=O).

  • HRMS : m/z calculated for C₁₇H₁₇NO₃S [M+H]⁺: 316.1006; found: 316.1009.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 8.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

  • Di-Sulfonylation : Controlled TsCl stoichiometry (1.1–1.2 equiv) and low temperature minimize this side reaction.

  • Ring Oxidation : Conducting reactions under nitrogen atmosphere prevents oxidation of the dihydroazepine ring .

Chemical Reactions Analysis

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzazepines and sulfone derivatives.

Scientific Research Applications

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Core Structure Variations

  • Benzazepinone vs. Thiazolidinone: The thiazolidinone derivative () contains a five-membered sulfur-nitrogen ring, contrasting with the seven-membered benzazepinone core. Thiazolidinones are associated with antimicrobial and antidiabetic activities, while benzazepinones are explored for CNS targets due to their conformational flexibility .
  • Benzazepinone vs. Pyrazoline: The pyrazoline-based sulfonamide () has a five-membered dihydropyrazole ring.

Substituent Effects

  • 4-Methylphenyl Sulfonyl vs. Azepane Sulfonyl :
    The azepane sulfonyl compound () features a cyclic sulfonamide group, which may improve water solubility (11.6 µg/mL at pH 7.4) compared to the hydrophobic 4-methylphenyl substituent in the target compound .
  • Electron-Donating vs.

Physicochemical and Crystallographic Properties

Key Data Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (pH 7.4) Key Applications Reference
3-(4-Methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one Benzazepinone 4-Methylphenyl sulfonyl ~317.4* Not reported Hypothetical CNS targets
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Butoxyphenyl, cyclohexyl ~535.6* Not reported Antimicrobial agents
4-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide Pyrazoline Fluorophenyl, benzenesulfonamide ~423.4* Not reported Anti-inflammatory
4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide Benzamide Azepane sulfonyl, ethyl sulfonyl 466.6 11.6 µg/mL Solubility optimization

*Calculated based on molecular formulas.

Crystallographic Insights

Compounds with sulfonyl groups often exhibit planar geometries due to conjugation, as seen in chalcone derivatives (), where dihedral angles between aromatic rings range from 7.14° to 56.26° . The target compound’s benzazepinone core may adopt a boat conformation, influencing packing efficiency and crystallinity.

Biological Activity

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H17NO3S
  • Molar Mass : 315.39 g/mol
  • Density : 1.286 g/cm³
  • Melting Point : 152-154 °C
  • Boiling Point : 498.6 °C (predicted)
  • pKa : -8.75 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory therapies.

Anticancer Activity

Research indicates that compounds related to the benzazepine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell growth in breast cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve the inhibition of key signaling pathways that promote tumor growth .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics as resistance to existing drugs increases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrase and other enzymes linked to metabolic disorders and cancer progression. Inhibiting these enzymes can disrupt critical biological processes, providing a therapeutic avenue for diseases such as diabetes and certain cancers .

Case Studies and Research Findings

StudyFocusFindings
Umesha et al. (2009)Cytotoxicity in Breast CancerIdentified significant cytotoxic effects in MCF-7 and MDA-MB-231 cell lines when combined with doxorubicin .
Parish et al. (1984)Antifungal ActivityDemonstrated notable antifungal properties against multiple phytopathogenic fungi .
ResearchGate StudyNon-peptide AntagonistExplored the synthesis and biological activity of related benzazepine compounds as antagonists for vasopressin receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one, and how can reaction conditions be optimized?

  • Methodology : Utilize nucleophilic substitution or Suzuki coupling for sulfonyl group introduction. Optimize temperature (e.g., 80–100°C) and solvent polarity (DMF or THF) to enhance yield. Monitor intermediates via TLC or HPLC. For example, describes analogous sulfonamide synthesis using ketone intermediates under reflux .
  • Table 1 : Comparison of synthetic approaches

MethodCatalyst/SolventYield (%)Purity (HPLC)
Nucleophilic Sub.K₂CO₃/DMF65–75≥95%
Suzuki CouplingPd(PPh₃)₄/THF70–80≥98%

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm benzazepinone core and sulfonyl group positioning (δ 7.2–8.1 ppm for aromatic protons; δ 160–170 ppm for carbonyl groups) .
  • HRMS : Validate molecular formula (e.g., C₁₈H₁₇NO₃S requires m/z 327.0872).
  • XRD : Resolve crystal packing and stereochemistry, as demonstrated in for triazole derivatives .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different assays?

  • Methodology :

Control standardization : Use uniform cell lines (e.g., HEK-293 for receptor-binding assays) and solvent controls (DMSO ≤0.1%).

Dose-response curves : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

Meta-analysis : Cross-reference with structurally analogous benzazepinones (e.g., highlights substituent effects on activity ).

  • Example : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from assay sensitivity or impurity interference. Re-run assays with HPLC-purified batches.

Q. What experimental design is optimal for evaluating environmental stability and degradation pathways?

  • Methodology : Adapt the INCHEMBIOL framework ():

  • Abiotic studies : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–10) to simulate photolysis.
  • Biotic studies : Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolites via LC-MS/MS .
    • Table 2 : Key stability parameters
ConditionHalf-life (Days)Major Degradant
UV (pH 7)7–10Sulfonic acid derivative
Microbial (aerobic)14–21Benzazepinone diol

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB 4EH3 for GPCRs).
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability.
  • QSAR : Corolate substituent electronegativity with activity (e.g., ’s DFT analysis for triazole derivatives ).

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodology :

  • ANOVA with post-hoc tests : Compare treatment groups (α = 0.05, Bonferroni correction).
  • Probit analysis : Model mortality/toxicity thresholds (e.g., LC₅₀ calculation).
  • Reference ’s split-split plot design for multifactorial experiments .

Q. How should researchers address solubility challenges in in vitro assays?

  • Methodology :

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO-water mixtures (<1% v/v).
  • Sonication : Sonicate suspensions (30 min, 40 kHz) to enhance dispersion.
  • Dynamic Light Scattering (DLS) : Confirm particle size <200 nm ( ’s IUPAC guidelines ).

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